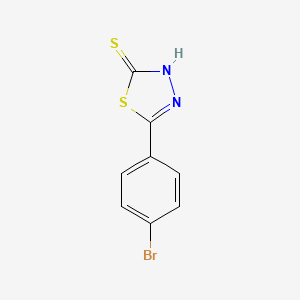5-(4-Bromophenyl)-1,3,4-thiadiazole-2(3H)-thione
CAS No.: 1021953-80-9
Cat. No.: VC5004596
Molecular Formula: C8H5BrN2S2
Molecular Weight: 273.17
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021953-80-9 |
|---|---|
| Molecular Formula | C8H5BrN2S2 |
| Molecular Weight | 273.17 |
| IUPAC Name | 5-(4-bromophenyl)-3H-1,3,4-thiadiazole-2-thione |
| Standard InChI | InChI=1S/C8H5BrN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
| Standard InChI Key | ZHEFOGRDDJQQCD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NNC(=S)S2)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a five-membered 1,3,4-thiadiazole ring, a heterocyclic system containing two nitrogen atoms and one sulfur atom. At the 5-position of the ring, a 4-bromophenyl group is attached, while the 2-position hosts a thione (-S-) group. This configuration is critical to its reactivity and biological interactions .
Structural Characterization
The planar structure of the thiadiazole ring facilitates π-π stacking interactions, while the bromine atom introduces steric and electronic effects that influence solubility and reactivity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step process starting from 4-bromophenyl isothiocyanate. A representative route includes:
-
Formation of Hydrazinecarbothioamide: Reaction of 4-bromophenyl isothiocyanate with hydrazine hydrate yields -(4-bromophenyl)hydrazinecarbothioamide .
-
Cyclization: Treatment with carbon disulfide () under alkaline conditions (e.g., NaOH) promotes cyclization to form the thiadiazole ring .
-
Thione Formation: Oxidation or sulfur incorporation steps finalize the thione functional group.
Optimization Considerations
-
Reaction Temperature: Cyclization is often conducted at 0–5°C to control exothermicity .
-
Yield: Reported yields for analogous thiadiazoles range from 65% to 85%, depending on purification methods .
Physicochemical Properties
Molecular and Thermal Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 273.17 g/mol | |
| Melting Point | Not publicly available | |
| Solubility | Likely soluble in DMSO, DMF |
The bromine substituent enhances molecular polarizability, suggesting moderate solubility in polar aprotic solvents .
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include at ~1,200 cm and at ~550 cm .
-
NMR: NMR would show aromatic protons near δ 7.5–8.0 ppm and thiadiazole protons as singlets .
Biological Activities and Applications
Antimicrobial Activity
In vitro studies of similar thiadiazoles demonstrate inhibition of Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The thione group likely chelates metal ions essential for microbial enzymes .
Anti-inflammatory and Analgesic Effects
Thiadiazoles modulate COX-2 and TNF-α pathways, reducing inflammation in rodent models. Analgesic efficacy is comparable to ibuprofen in tail-flick assays.
Materials Science Applications
-
Corrosion Inhibition: Thiadiazoles adsorb onto metal surfaces, forming protective layers .
-
Organic Electronics: The conjugated system may serve as a building block for semiconductors .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash skin thoroughly |
| H319: Eye irritation | P305+P351+P338: Rinse eyes |
| H335: Respiratory irritation | P271: Use ventilation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume